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potential off-target effects of TC-MCH 7c

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Compound of Interest		
Compound Name:	TC-MCH 7c	
Cat. No.:	B1662363	Get Quote

Technical Support Center: TC-MCH 7c

Welcome to the technical support center for **TC-MCH 7c**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **TC-MCH 7c** and to address potential experimental challenges, with a focus on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **TC-MCH 7c** and what is its primary target?

TC-MCH 7c is a potent and selective antagonist of the Melanin-concentrating Hormone Receptor 1 (MCH₁R), a G protein-coupled receptor (GPCR).[1][2][3] It is a phenylpyridone derivative that is orally available and can penetrate the brain.[4][5] Its high affinity for MCH₁R makes it a valuable tool for studying the role of the MCH system in various physiological processes, including energy homeostasis and mood regulation.

Q2: What is the known selectivity profile of **TC-MCH 7c**?

TC-MCH 7c displays high selectivity for the human MCH₁R over the MCH₂R.[1] The IC₅₀ for hMCH₁R is 5.6 nM, while for MCH₂R it is greater than 10 μM.[1]

Q3: Are there any known off-target interactions for TC-MCH 7c?

Published data indicates some off-target activity. Specifically, **TC-MCH 7c** has been shown to have an IC₅₀ of 9.0 μ M for the hERG (human Ether-à-go-go-Related Gene) channel, which is a



critical consideration for potential cardiotoxicity.[5] It also has an IC₅₀ of 23 nM in a FLIPR (Fluorometric Imaging Plate Reader) assay, suggesting potential interaction with calcium signaling pathways.[5] A comprehensive screening against a broad panel of other GPCRs and kinases is not publicly available.

Q4: Why am I observing a cellular phenotype that is inconsistent with MCH₁R antagonism?

If you observe unexpected cellular responses, it is crucial to consider the possibility of off-target effects.[6] This could manifest as unanticipated changes in cell morphology, proliferation, or the activation of signaling pathways not typically associated with MCH₁R. It is recommended to perform a series of validation experiments to distinguish between on-target and off-target effects.

Q5: How can I experimentally assess the potential off-target effects of **TC-MCH 7c** in my system?

To investigate potential off-target effects, a multi-pronged approach is recommended. This includes:

- Broad Panel Screening: Screen TC-MCH 7c against a commercial panel of GPCRs and kinases to identify potential off-target binding.
- Functional Assays: Conduct functional assays, such as cAMP measurement and intracellular calcium mobilization assays, in cells that do not express MCH₁R to identify receptorindependent effects.[7]
- Control Compounds: Use a structurally related but inactive compound as a negative control
 to differentiate specific from non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step	Expected Outcome
Cell Line Variability	Ensure consistent cell passage number and health. Verify the expression level of MCH ₁ R in your cell line (e.g., CHO, HEK293).	Consistent and reproducible dose-response curves.
Assay Conditions	Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.	An improved assay window and more reliable IC50 determination.
Ligand Stability	Prepare fresh stock solutions of TC-MCH 7c and store them appropriately. Avoid repeated freeze-thaw cycles.	Consistent compound potency across experiments.
Off-target Effects	At higher concentrations, TC-MCH 7c might engage off-targets, leading to a complex dose-response curve. Perform assays in a null cell line (lacking MCH ₁ R) to check for non-specific effects.	A clear distinction between on- target and off-target mediated responses.

Issue 2: High background signal in functional assays (e.g., cAMP, Calcium Mobilization).



Possible Cause	Troubleshooting Step	Expected Outcome
Constitutive Receptor Activity	Some cell lines may exhibit high basal GPCR activity. If possible, use an inverse agonist to lower the baseline signal.	A reduced background signal, leading to an improved signal- to-noise ratio.
Non-specific Binding of Reagents	Increase the number of wash steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.	Minimized background from non-specific interactions.
Assay Interference by Compound	Test for compound autofluorescence or interference with the detection reagents at the concentrations used.	Accurate measurement of the biological response without artifacts from the compound itself.
Cell Health	Ensure cells are healthy and not overly confluent, as stressed cells can lead to higher background signals.	A stable and low baseline signal.

Quantitative Data Summary

Target	Assay Type	IC50 / Ki	Reference
Human MCH1R	Radioligand Binding (CHO cells)	IC50: 5.6 nM	[1][5]
Human MCH1R	Ki: 3.4 nM	[5]	
Mouse MCH ₁ R	Ki: 3.0 nM	[5]	
Human MCH₂R	Radioligand Binding	IC ₅₀ : > 10 μM	[1]
hERG Channel	Electrophysiology	IC50: 9.0 μM	[5]
FLIPR Assay	Calcium Mobilization	IC50: 23 nM	[5]
			·



Key Experimental Protocols Protocol 1: Radioligand Binding Assay for Off-Target GPCR Interaction

This protocol outlines a competitive binding assay to determine if **TC-MCH 7c** interacts with other GPCRs.

Materials:

- Cell membranes expressing the potential off-target GPCR.
- A specific radioligand for the off-target receptor (e.g., [3H]-labeled).
- TC-MCH 7c.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- · Glass fiber filters.
- · Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of **TC-MCH 7c** in Assay Buffer.
- In a 96-well plate, add the cell membranes, the radioligand (at a concentration close to its K_a), and the diluted TC-MCH 7c.
- Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled specific ligand for the off-target receptor).
- Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.



- Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
- Calculate the percentage of specific binding at each concentration of **TC-MCH 7c** and determine the K_i value.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets

This protocol measures changes in intracellular cAMP levels to assess the functional activity of **TC-MCH 7c** at potential Gs or Gi-coupled off-target receptors.[8]

Materials:

- Cells expressing the potential off-target GPCR.
- TC-MCH 7c.
- A known agonist for the off-target receptor.
- Forskolin (for Gi-coupled receptors).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and plates.

Procedure:

- Seed the cells in a 96-well plate and culture overnight.
- Replace the culture medium with assay buffer.
- For antagonist mode, pre-incubate the cells with serial dilutions of **TC-MCH 7c**.
- Stimulate the cells with a known agonist for the off-target receptor (at its EC₈₀ concentration). For Gi-coupled receptors, co-stimulate with forskolin.



- For agonist mode, add serial dilutions of **TC-MCH 7c** directly to the cells.
- Incubate for the recommended time to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
- Analyze the data to determine if TC-MCH 7c acts as an agonist or antagonist at the off-target receptor.

Protocol 3: Intracellular Calcium Mobilization Assay for Gq-Coupled Off-Targets

This protocol measures changes in intracellular calcium to assess the functional activity of **TC-MCH 7c** at potential Gq-coupled off-target receptors.[9][10][11]

Materials:

- · Cells expressing the potential off-target GPCR.
- TC-MCH 7c.
- A known agonist for the off-target receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

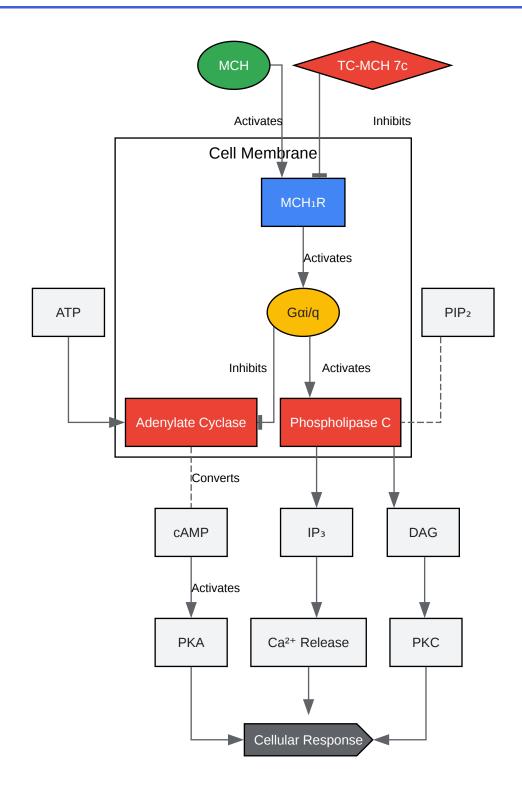
- Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.



- · Place the plate in the fluorescence reader.
- For antagonist mode, add serial dilutions of **TC-MCH 7c** to the wells and incubate. Then, inject a known agonist for the off-target receptor and measure the fluorescence signal.
- For agonist mode, directly inject serial dilutions of TC-MCH 7c and measure the fluorescence signal.
- Record the change in fluorescence over time and analyze the data to determine if TC-MCH
 7c elicits or inhibits a calcium response.

Visualizations

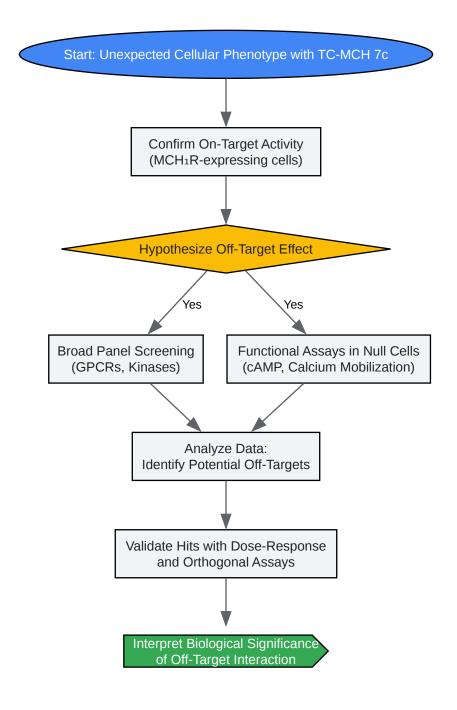




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Caption: MCH₁R signaling pathway and the inhibitory action of **TC-MCH 7c**.

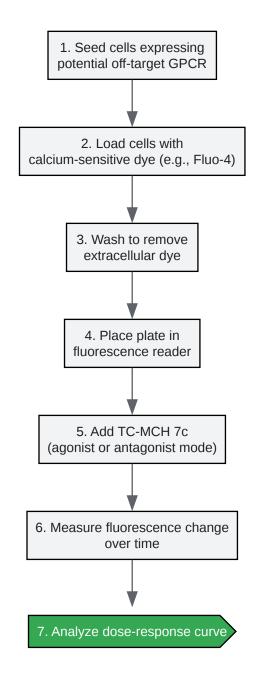




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Caption: Workflow for investigating potential off-target effects of **TC-MCH 7c**.





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Caption: Experimental workflow for a calcium mobilization assay.

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